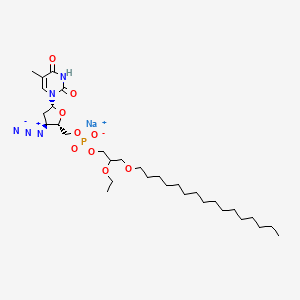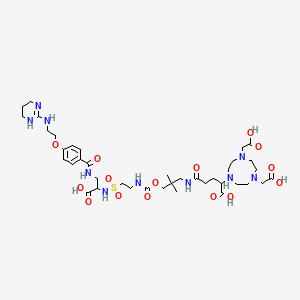
Desmethyl hydroxymethyl nifedipine lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl hydroxymethyl nifedipine lactone is a derivative of nifedipine, a well-known calcium channel blocker used primarily for its antihypertensive and antianginal properties . This compound is part of the dihydropyridine class of calcium channel blockers, which are characterized by their ability to inhibit voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of desmethyl hydroxymethyl nifedipine lactone typically involves the modification of nifedipine through various chemical reactions. One common method includes the oxidation of nifedipine to form hydroxymethyl derivatives, followed by lactonization to yield the lactone structure . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and lactonization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethyl hydroxymethyl nifedipine lactone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various lactone derivatives, carboxylic acids, and amines .
Applications De Recherche Scientifique
Desmethyl hydroxymethyl nifedipine lactone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in treating hypertension and angina.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of desmethyl hydroxymethyl nifedipine lactone involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions lead to lowered blood pressure and increased myocardial oxygen delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: The parent compound, widely used as a calcium channel blocker.
Amlodipine: A third-generation dihydropyridine with a longer duration of action.
Nicardipine: Another dihydropyridine used for its antihypertensive properties.
Uniqueness
Desmethyl hydroxymethyl nifedipine lactone is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar dihydropyridines .
Propriétés
Numéro CAS |
92089-09-3 |
|---|---|
Formule moléculaire |
C16H14N2O6 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6,13,17H,7H2,1-2H3 |
Clé InChI |
HCYQSXXFMYUNFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


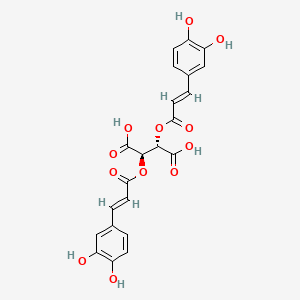
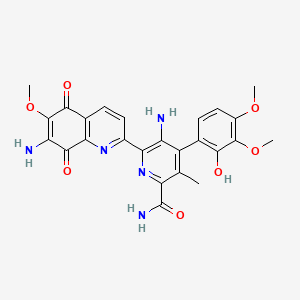

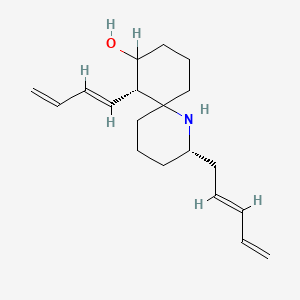
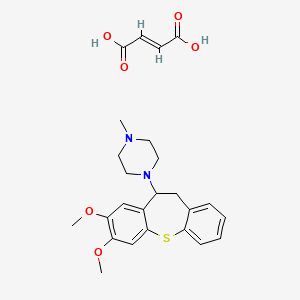
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
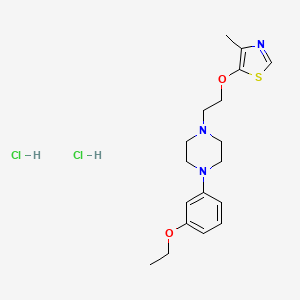


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
